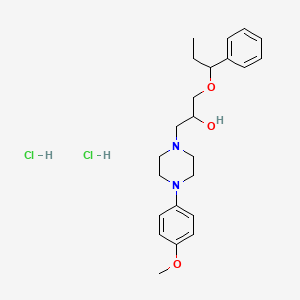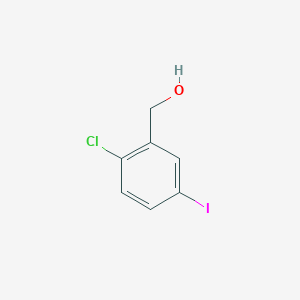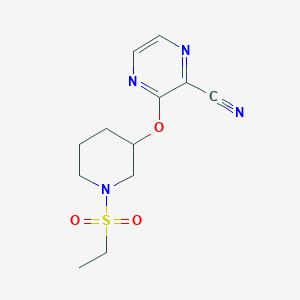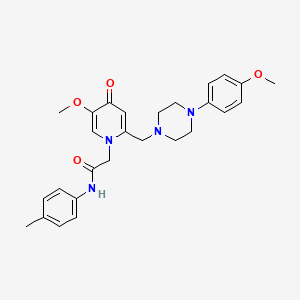
1-butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPPS and is a sulfonyl chloride derivative of pyrazole. BPPS has been studied for its unique properties and has shown promising results in scientific research.
作用機序
BPPS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. The binding of BPPS to the enzyme prevents the enzyme from carrying out its function, which is the conversion of carbon dioxide to bicarbonate ions. This inhibition results in a decrease in the concentration of bicarbonate ions in the body, leading to a decrease in pH.
Biochemical and Physiological Effects:
BPPS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by BPPS can result in a decrease in intraocular pressure in the eye, making it a potential treatment for glaucoma. BPPS has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, BPPS has been studied for its potential anticancer properties.
実験室実験の利点と制限
One of the significant advantages of using BPPS in lab experiments is its specificity towards carbonic anhydrase. This specificity allows for targeted inhibition of the enzyme, making it a useful tool in studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using BPPS is its potential toxicity. BPPS has been shown to have cytotoxic effects, limiting its use in certain experiments.
将来の方向性
There are several future directions for the study of BPPS. One potential direction is the development of BPPS derivatives with increased specificity and decreased toxicity. Additionally, further studies are needed to determine the full extent of BPPS's potential applications in the treatment of various diseases. Finally, the study of BPPS can provide insights into the role of carbonic anhydrase in various physiological processes, leading to the development of new treatments for diseases.
合成法
The synthesis of BPPS involves the reaction of 1-butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place at room temperature and produces BPPS as a white crystalline solid. The purity of the compound can be increased through recrystallization.
科学的研究の応用
BPPS has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BPPS is in the field of biochemistry. BPPS has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including the regulation of pH in the body. Inhibition of this enzyme can have therapeutic implications for the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
1-butyl-3-(methoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-3-4-5-12-6-9(16(10,13)14)8(11-12)7-15-2/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXTDCTCQHAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)


![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)


![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)
![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)

![Dimethyl[3-(morpholin-2-yl)propyl]amine](/img/structure/B2526790.png)

